molecular formula C8H6BrF B1279495 1-Bromo-2-ethenyl-4-fluorobenzene CAS No. 828267-47-6

1-Bromo-2-ethenyl-4-fluorobenzene

Cat. No.: B1279495
CAS No.: 828267-47-6
M. Wt: 201.04 g/mol
InChI Key: CGBWASPURDORDZ-UHFFFAOYSA-N
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Description

1-Bromo-2-ethenyl-4-fluorobenzene is a useful research compound. Its molecular formula is C8H6BrF and its molecular weight is 201.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthon for Radiochemical Reactions

1-Bromo-2-ethenyl-4-fluorobenzene is a valuable synthon for no-carrier-added (n.c.a.) radiochemical reactions. It is particularly significant for 18F-arylation reactions in metallo-organic compounds and Pd-catalyzed coupling. A study by Ermert et al. (2004) showed that using bis-(4-bromphenyl)iodonium bromide, this compound could be synthesized efficiently with a 65% radiochemical yield within 10 minutes (Ermert et al., 2004).

Grignard Reagent Formation

The compound plays a role in the formation of Grignard reagents in undergraduate organic chemistry courses. Hein et al. (2015) described an experiment where students used 1-bromo-4-fluorobenzene with Mg to form 4-fluorophenylmagnesium bromide, which they then treated with benzophenone or CO2 (Hein et al., 2015).

Carbonylative Transformations

Jianbin Chen et al. (2014) conducted a systematic study on the carbonylative transformation of 1-bromo-2-fluorobenzenes with various nucleophiles. They found that different types of double nucleophiles could be effectively applied as coupling partners in this process (Jianbin Chen et al., 2014).

Photodissociation Studies

A study by Gu et al. (2001) used ultraviolet photodissociation of 1-bromo-4-fluorobenzene at 266 nm, revealing significant changes caused by fluorine atom substitution and providing insights into the photodissociation mechanism (Gu et al., 2001).

Catalysis in Organic Synthesis

Rutherford and Redmond (2003) highlighted the use of 1-bromo-2-fluorobenzene as an intermediate in organic synthesis, particularly in the preparation of diazonium salts and their subsequent transformation (Rutherford & Redmond, 2003).

Suzuki-Miyaura C-C Coupling Reactions

Erami et al. (2017) utilized 1-bromo-4-fluorobenzene in Suzuki-Miyaura coupling reactions catalyzed by a heterogeneous system. They demonstrated excellent versatility and good conversion rates in reactions with various phenylboronic acids, contributing to the preparation of fluorinated biphenyl derivatives (Erami et al., 2017).

Safety and Hazards

The safety information for “1-Bromo-2-ethenyl-4-fluorobenzene” includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that it is a flammable liquid and vapour, may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 1-Bromo-4-fluoro-2-vinylbenzene is the benzene ring, a cyclic compound with six pi electrons . The benzene ring is especially stable due to the delocalization of these electrons in six p orbitals above and below the plane of the ring . This stability is maintained during reactions, making the benzene ring a key target for electrophilic aromatic substitution .

Mode of Action

The interaction of 1-Bromo-4-fluoro-2-vinylbenzene with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathway affected by 1-Bromo-4-fluoro-2-vinylbenzene is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom on the benzene ring with an electrophile, while maintaining the aromaticity of the ring . The downstream effects of this pathway include the formation of various substituted benzene derivatives .

Pharmacokinetics

Given its molecular weight of 20104 , it is likely to have good bioavailability

Result of Action

The molecular effect of 1-Bromo-4-fluoro-2-vinylbenzene’s action is the formation of a substituted benzene ring . On a cellular level, this can lead to various effects depending on the specific cells and tissues involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-fluoro-2-vinylbenzene. For instance, the presence of other chemicals, temperature, and pH can affect the rate of electrophilic aromatic substitution . Additionally, the compound’s physical form (it is a liquid ) and its stability in various environments can also influence its action.

Properties

IUPAC Name

1-bromo-2-ethenyl-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGBWASPURDORDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459779
Record name 1-Bromo-2-ethenyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

828267-47-6
Record name 1-Bromo-2-ethenyl-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=828267-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2-ethenyl-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-ethenyl-4-fluorobenzene
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Synthesis routes and methods I

Procedure details

A mixture of methyltriphenylphosphonium iodide (1.195 g, 2.96 mmol) in tetrahydrofuran (25 mL) was added BuLi (1.182 mL, 2.96 mmol) at 0° C. and stirred at 0° C. for 0.5 h. It was then added 2-bromo-5-fluorobenzaldehyde (0.5 g, 2.463 mmol) and stirred at rt for 16 h. The reaction was then diluted with water, extracted with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated to obtain an oil, which was then purified by biotage, eluting with 5% EtOAc/hexane to obtain 1-bromo-4-fluoro-2-vinylbenzene (320 mg, 1.592 mmol, 64.6% yield) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.56-7.48 (m, 1H), 7.33-7.23 (m, 1H), 7.09-6.96 (m, 1H), 6.89 (td, J=8.3, 3.1 Hz, 1H), 5.73 (d, J=17.4 Hz, 1H), 5.45 (d, J=11.0 Hz, 1H).
Quantity
1.195 g
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reactant
Reaction Step One
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25 mL
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solvent
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1.182 mL
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0.5 g
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reactant
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

21.12 g Methyltriphenylphosphonium bromide were suspended in 150 ml tetrahydrofuran and cooled in an ice bath. 21.68 ml n-butyl lithium (2.5 M in n-heptane) were added dropwise and the reaction mixture stirred at 0° C. for thirty minutes. Then 10.0 g commercially available 2-bromo-5-fluorobenzaldehyde were added slowly so that the reaction temperature did not exceed +5° C. After completion of the addition the cooling bath was removed and the reaction mixture stirred at room temperature for one hour. The reaction mixture was diluted by addition of 300 ml ethyl acetate and washed three times with portions of 120 ml brine. The organic phase was dried over MgSO4, the solvent removed in vacuo and the resulting residue purified on silica gel with the eluent heptane=>n-heptane:ethyl acetate=9:1 to obtain 7.9 g 1-Bromo-4-fluoro-2-vinyl-benzene as an oil.
Quantity
21.68 mL
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
21.12 g
Type
catalyst
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Quantity
150 mL
Type
solvent
Reaction Step Four

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